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molecular formula C14H23BrOSi B8766581 (4-Bromo-2,6-dimethylphenoxy)(tert-butyl)dimethylsilane CAS No. 139229-99-5

(4-Bromo-2,6-dimethylphenoxy)(tert-butyl)dimethylsilane

Cat. No. B8766581
M. Wt: 315.32 g/mol
InChI Key: GASZMAQKCBQIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07250442B2

Procedure details

Dissolve 4-bromo-2,6-dimethylphenol (30.16 g, 150 mmol) and imidazole (26.6 g, 390 mmol) in CH2Cl2. Added t-butyldimethylchlorosilane (36.17 g, 240 mmol) and stirred mechanically for 3 h. The solids were vacuum filtered and the filtrate concentrated. Suspended the resulting residue in water and extracted with ethyl acetate (2×150 mL). The combined organic portions were washed with water (150 mL) and brine (150 mL) and then dried (Na2SO4), filtered and concentrated in vacuo to give a light brown oil. Purify on a Waters Prep 2000 LC (hexanes) to give 40.96 g of the title compound as a clear liquid. 1H NMR(CDCl3): δ6.91 (s, 2H), 2.00 (s, 6H), 0.86 (s, 9H), 0.01 (s, 6H).
Quantity
30.16 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
36.17 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([OH:9])=[C:4]([CH3:10])[CH:3]=1.N1C=CN=C1.[C:16]([Si:20]([CH3:23])([CH3:22])Cl)([CH3:19])([CH3:18])[CH3:17]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([O:9][Si:20]([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:23])[CH3:22])=[C:4]([CH3:10])[CH:3]=1

Inputs

Step One
Name
Quantity
30.16 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)C)O)C
Name
Quantity
26.6 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
36.17 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×150 mL)
WASH
Type
WASH
Details
The combined organic portions were washed with water (150 mL) and brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light brown oil
CUSTOM
Type
CUSTOM
Details
Purify on a Waters Prep 2000 LC (hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(O[Si](C)(C)C(C)(C)C)C(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40.96 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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